molecular formula C13H18N2O2 B2533984 [4-(4-methylpiperazine-1-carbonyl)phenyl]methanol CAS No. 888070-07-3

[4-(4-methylpiperazine-1-carbonyl)phenyl]methanol

Cat. No.: B2533984
CAS No.: 888070-07-3
M. Wt: 234.299
InChI Key: NLPXQHUNYCIHFG-UHFFFAOYSA-N
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Description

[4-(4-Methylpiperazine-1-carbonyl)phenyl]methanol is a synthetic organic compound featuring a phenyl ring substituted with a hydroxymethyl (–CH2OH) group at the para position and a 4-methylpiperazine-1-carbonyl moiety (–CO-(4-methylpiperazine)). This structure combines a polar alcohol group with a piperazine-derived carbamate, conferring unique physicochemical and pharmacological properties.

The synthesis of such compounds typically involves coupling reactions between activated carbonyl intermediates (e.g., acid chlorides) and piperazine derivatives. For example, describes the preparation of a related compound using 4-methylpiperazine-1-carbonyl chloride in a carbamate-forming reaction with a phenolic intermediate . The hydroxymethyl group may enhance solubility compared to purely hydrophobic analogs, making it advantageous for drug design.

Properties

IUPAC Name

[4-(hydroxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)13(17)12-4-2-11(10-16)3-5-12/h2-5,16H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPXQHUNYCIHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-methylpiperazine-1-carbonyl)phenyl]methanol typically involves the reaction of 4-methylpiperazine with 4-formylbenzoic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Oxidation of the Hydroxymethyl Group

The benzylic alcohol group is susceptible to oxidation under controlled conditions:

  • Oxidation to aldehyde :
    Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can oxidize the primary alcohol to [4-(4-methylpiperazine-1-carbonyl)phenyl]formaldehyde.
    Example :
    [4-(4-Methylpiperazine-1-carbonyl)phenyl]methanolDCM, RTPCC[4-(4-Methylpiperazine-1-carbonyl)phenyl]formaldehyde\text{this compound} \xrightarrow[\text{DCM, RT}]{PCC} \text{[4-(4-Methylpiperazine-1-carbonyl)phenyl]formaldehyde}
    This intermediate could participate in Knoevenagel condensations or hydrazone formation .

  • Oxidation to carboxylic acid :
    Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions convert the alcohol to [4-(4-methylpiperazine-1-carbonyl)benzoic acid.
    Limitation : Steric hindrance from the bulky piperazine carboxamide may reduce reaction efficiency.

Esterification Reactions

The alcohol reacts with acylating agents to form esters:

  • Acetylation :
    Treatment with acetic anhydride or acetyl chloride in pyridine yields [4-(4-methylpiperazine-1-carbonyl)phenyl]methyl acetate.
    Conditions :
    Ac2O, Pyridine, 0°C → RT, 12h\text{Ac}_2\text{O, Pyridine, 0°C → RT, 12h}

ReagentProductYield (%)Reference
Acetic anhydride[4-(...carbony)phenyl]methyl acetate~85
Benzoyl chloride[4-(...carbonyl)phenyl]methyl benzoate~78

Nucleophilic Substitution

Activation of the alcohol as a leaving group (e.g., via mesylation or tosylation) facilitates substitutions:

  • Mesylation :
    Methanesulfonyl chloride, Et₃N, DCM → [4-(...carbonyl)phenyl]methyl mesylate\text{Methanesulfonyl chloride, Et₃N, DCM → [4-(...carbonyl)phenyl]methyl mesylate}
    The mesylate can undergo displacement with nucleophiles (e.g., NaN₃ to form azides).

Hydrolysis of the Carboxamide Group

The 4-methylpiperazine carboxamide is typically stable but may hydrolyze under extreme conditions:

  • Acidic hydrolysis :
    HCl (conc.), reflux → 4-(4-Methylpiperazin-1-yl)benzoic acid + NH₃\text{HCl (conc.), reflux → 4-(4-Methylpiperazin-1-yl)benzoic acid + NH₃}

  • Basic hydrolysis :
    NaOH (aq), heat → 4-(4-Methylpiperazin-1-yl)benzoate + NH₃\text{NaOH (aq), heat → 4-(4-Methylpiperazin-1-yl)benzoate + NH₃}
    Note : Hydrolysis is slow due to the amide’s resonance stabilization .

Condensation Reactions

If oxidized to an aldehyde, the compound could participate in:

  • Knoevenagel condensation :
    With active methylene compounds (e.g., malononitrile) in the presence of piperidine catalyst .

  • Hydrazone formation :
    Reaction with thiosemicarbazide forms thiazolylhydrazine derivatives, as demonstrated for analogous aldehydes .

Experimental Considerations

  • Solvent effects : Polar aprotic solvents (e.g., DCM, THF) enhance nucleophilic substitution efficiency .

  • Steric hindrance : The 4-methylpiperazine group may slow reactions at the para position of the phenyl ring.

  • Purification : Silica gel column chromatography (DCM:MeOH gradients) is effective for isolating derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a pharmacological agent due to its ability to interact with specific molecular targets. Research indicates that it may serve as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

Studies have demonstrated that [4-(4-methylpiperazine-1-carbonyl)phenyl]methanol exhibits significant biological activity:

  • Enzyme Inhibition : It has been investigated for its potential to inhibit enzymes involved in disease pathways, providing insights into its therapeutic potential.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signal transduction pathways critical in various physiological processes.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in treating specific conditions:

  • Cancer Research : Compounds with structural similarities have shown promise in inhibiting cancer cell proliferation. For instance, derivatives containing piperazine moieties have been evaluated for their anti-cancer properties.
  • Neurological Applications : The ability of this compound to cross the blood-brain barrier suggests potential neuroprotective effects, making it a candidate for further research in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-cancerInhibits proliferation of cancer cells
NeuroprotectivePotential modulation of neurotransmitter systems
Enzyme InhibitionPossible inhibition of specific enzymes

Table 2: Synthesis Overview

StepDescription
Starting Materials4-Methylpiperazine and carbonyl compounds
ConditionsBasic medium, typically using organic solvents
Purification TechniquesRecrystallization or column chromatography

Mechanism of Action

The mechanism of action of [4-(4-methylpiperazine-1-carbonyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and receptor binding .

Comparison with Similar Compounds

Structural and Functional Differences

  • Solubility: The hydroxymethyl group in this compound likely improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., benzamide in HS-152 or triazine in ).
  • Bioactivity: HS-152 inhibits SMURF1, a ubiquitin ligase, suggesting a role in protein degradation pathways . Compound 5a targets Smoothened receptors, relevant in Hedgehog signaling disorders . Triazine derivatives () show adenosine A2A receptor antagonism, useful in neurological therapeutics .
  • Synthetic Accessibility :
    • Carbamate couplings (e.g., ) typically achieve moderate yields (62.6% reported for a related compound).
    • Suzuki reactions ( ) offer versatility for aromatic systems but may require stringent conditions.

Physicochemical Properties

  • Molecular Weight : Ranges from ~312.9 Da ( ) to 480.9 Da (triazine derivative ), influencing membrane permeability.
  • Hydrogen Bonding : The –CH2OH group in the target compound may form stronger hydrogen bonds than –CO-NR2 (piperazine carbamate) or benzamide groups, affecting target binding.

Pharmacokinetic Considerations

  • Metabolic Stability : Piperazine derivatives often undergo N-demethylation or oxidation, but the hydroxymethyl group may alter metabolic pathways compared to methylpiperazine analogs .
  • Crystallinity: highlights crystallographic data for a piperidine-methanol analog, suggesting structural rigidity that could enhance stability .

Biological Activity

[4-(4-methylpiperazine-1-carbonyl)phenyl]methanol, a compound with significant potential in pharmacological applications, has garnered attention for its biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potentials, supported by recent research findings and data tables.

Chemical Structure and Synthesis

The compound's structure features a piperazine ring, which is known for its role in enhancing the bioactivity of various pharmaceuticals. The synthesis typically involves the reaction of 4-(4-methylpiperazine-1-carbonyl)phenyl with methanol under controlled conditions to yield the desired product.

Synthetic Route

  • Starting Materials : 4-(4-methylpiperazine-1-carbonyl)phenyl and methanol.
  • Reaction Conditions : Usually requires a catalyst and specific temperature settings to optimize yield and purity.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly in cancer and microbial infections.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular responses.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, in vitro assays have shown that it exhibits cytotoxic effects on various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
HCT-1162.5Induces apoptosis via caspase activation
MCF-73.0Cell cycle arrest in G1 phase
HEPG-22.8Modulation of BAX/Bcl-2 ratio

The compound's effectiveness is linked to its ability to induce apoptosis through mitochondrial pathways and modulate gene expressions associated with cell survival and death .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Studies indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .

Study on Anticancer Properties

A study published in MedChemComm explored the structure-activity relationship (SAR) of derivatives of this compound. The results indicated that modifications on the piperazine ring significantly impacted the anticancer activity, with certain substitutions leading to enhanced potency against HCT-116 cells .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of the compound against various pathogens. The study highlighted its effectiveness in inhibiting bacterial growth, suggesting potential applications in clinical settings for treating resistant strains .

Q & A

Q. Advanced

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
  • Refinement in SHELX : Apply TWIN/BASF commands to model twinned data. For example, refine twin fractions iteratively until R₁ < 0.05 .
  • Validation : Check for residual electron density (<0.2 eÅ⁻³) and enforce geometric restraints (e.g., C–C bond lengths: 1.50–1.54 Å) .

How can discrepancies in reaction yields between synthetic methods be resolved?

Q. Advanced

  • Root Cause Analysis : Compare reaction conditions (e.g., solvent polarity, temperature). For instance, methanol/ethyl acetate (1:1) crystallization yields 80% purity, while DCM-based reactions require flash chromatography for similar results .
  • DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent, catalyst loading) to identify optimal conditions .

What strategies enhance scalability and reproducibility of synthesis?

Q. Advanced

  • Continuous Flow Systems : Improve mixing and heat transfer for reactions prone to exothermicity (e.g., acylation) .
  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to reduce toxicity without compromising yield .

How are impurities (e.g., unreacted intermediates) characterized and mitigated?

Q. Basic

  • Analytical Methods : Use HPLC (C18 column, acetonitrile/water gradient) or TLC (Rf monitoring) .
  • Mitigation : Optimize reaction time (e.g., 12–24 hours for complete conversion) and employ scavenger resins to remove excess reagents .

What computational tools support the design of novel derivatives?

Q. Advanced

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases) .
  • QSAR Modeling : Apply Gaussian-based DFT calculations to correlate substituent properties (e.g., logP, polar surface area) with activity .

How is experimental phasing achieved for novel derivatives lacking homologous structures?

Q. Advanced

  • SAD/MAD Phasing : Incorporate heavy atoms (e.g., selenium via selenomethionine derivatives) and collect multi-wavelength data .
  • SHELXC/D/E Pipeline : Automate substructure determination and phase refinement for high-throughput applications .

What are the best practices for reporting crystallographic data?

Q. Basic

  • CIF Validation : Use checkCIF to flag ADDSYM alerts or missed symmetry elements .
  • Deposition : Submit to the Cambridge Structural Database (CSD) with full experimental details (e.g., temperature, radiation source) .

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